molecular formula C21H30O6 B1426682 Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate CAS No. 1299607-51-4

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate

Cat. No.: B1426682
CAS No.: 1299607-51-4
M. Wt: 378.5 g/mol
InChI Key: NTHAOHWPIWMJFO-UHFFFAOYSA-N
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Description

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its use in various synthetic applications, particularly in the field of organic chemistry where it serves as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate, often referred to as MBCM, is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

MBCM has the molecular formula C21H30O6C_{21}H_{30}O_6 and a molecular weight of approximately 378.47 g/mol. Its structure includes a benzoate ester functional group, which is crucial for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₃₀O₆
Molecular Weight378.47 g/mol
Melting Point90-92 °C
CAS Number1299607-51-4

Synthesis

The synthesis of MBCM typically involves several steps:

  • Protection of Amine Group : The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
  • Formation of Benzoate Ester : This is achieved through esterification with methanol and a benzoic acid derivative under acidic conditions.
  • Introduction of Cyclohexylmethoxy Group : A nucleophilic substitution reaction introduces the cyclohexylmethoxy group.

These steps are optimized for both laboratory and industrial production, utilizing continuous flow reactors for efficiency.

MBCM's mechanism of action primarily involves its interaction with specific biological targets, including enzymes and receptors. The BOC group allows selective reactions at other sites on the molecule, facilitating various biochemical pathways.

Biological Activity

Recent studies have highlighted the biological activity of MBCM in several areas:

  • Enzyme Inhibition : MBCM has been shown to inhibit specific enzymes, making it a valuable compound in drug development.
  • Substrate for Biochemical Assays : It serves as a substrate in various biochemical assays, aiding in the understanding of enzyme mechanisms.

Case Studies

  • Enzyme Interaction Study : A study demonstrated that MBCM effectively inhibited the activity of a target enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent (source: PubChem) .
  • Pharmacological Assessment : Another investigation assessed MBCM's effects on cellular models, revealing significant impacts on cell viability and proliferation, indicating its potential utility in cancer research (source: BenchChem) .

Comparative Analysis

To understand MBCM's uniqueness, it is compared with similar compounds:

CompoundStructure ComparisonBiological Activity
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-hydroxybenzoateHydroxyl group instead of methoxyDifferent enzyme interaction profile
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-ethoxybenzoateEthoxy group instead of methoxyAltered pharmacokinetics

Applications in Research and Industry

MBCM's applications extend beyond basic research into practical uses:

  • Pharmaceutical Development : As an intermediate in synthesizing drug candidates.
  • Agrochemical Production : Used in developing herbicides and pesticides due to its biological activity.

Properties

IUPAC Name

methyl 3-methoxy-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexyl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-21(2,3)27-20(23)15-8-6-14(7-9-15)13-26-17-11-10-16(19(22)25-5)12-18(17)24-4/h10-12,14-15H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHAOHWPIWMJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118012
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-51-4
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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